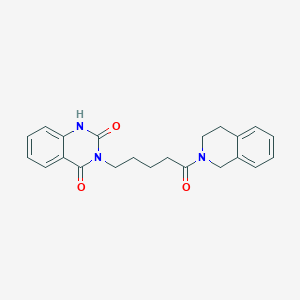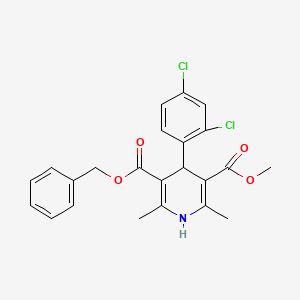
3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the following properties:
- White solid
- Molecular formula: C~{20}H~{18}Cl~{2}N~{2}O~{4}
- Molecular weight: 414.27 g/mol
- CAS number: 478259-00-6
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions and reagents. Unfortunately, I don’t have access to specific synthetic procedures for this compound.
Molecular Structure Analysis
- The molecular structure consists of a pyridine ring with various substituents (benzyl, methyl, and dichlorophenyl) attached at different positions.
- The 3D arrangement of atoms determines its chemical properties and reactivity.
Chemical Reactions Analysis
- The compound may participate in various reactions, such as Suzuki–Miyaura coupling, nucleophilic substitutions, and other organic transformations.
- Specific reaction pathways would depend on the functional groups present.
Physical And Chemical Properties Analysis
- Melting point: Not specified
- Boiling point: Not specified
- Solubility: Depends on the solvent
- Stability: Generally stable under standard conditions
Scientific Research Applications
Enantioselectivity in Organic Synthesis
A study by Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain dihydropyridine esters. This research is significant for understanding the stereochemical aspects of dihydropyridine derivatives like 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Pharmacological Effects and Synthesis Methods
Ashimori et al. (1991) examined the synthesis and pharmacological effects of optically active dihydropyridine derivatives, highlighting the antihypertensive effects on spontaneously hypertensive rats. This research contributes to the understanding of the pharmacological potential of dihydropyridine compounds (Ashimori et al., 1991).
Synthesis of Impurities in Bulk Drugs
A 2014 study by Wu Pi-y on the synthesis of impurities in bulk drugs like Felodipine, which shares structural similarities with 3-Benzyl 5-methyl dihydropyridine, provided insights into the control of impurities in drug production and storage (Wu Pi-y, 2014).
Calcium Channel Antagonist Activity
Research by Dagnino et al. (1986) on the calcium channel antagonist activities of dihydropyridine derivatives provides valuable insights into the therapeutic potential of compounds like 3-Benzyl 5-methyl dihydropyridine for cardiovascular diseases (Dagnino et al., 1986).
Safety And Hazards
- Safety data would require specific experimental results and toxicity studies.
- Always handle chemicals with proper precautions and follow safety guidelines.
Future Directions
- Further research could explore its biological activity, potential applications, and optimization of synthesis methods.
properties
IUPAC Name |
5-O-benzyl 3-O-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO4/c1-13-19(22(27)29-3)21(17-10-9-16(24)11-18(17)25)20(14(2)26-13)23(28)30-12-15-7-5-4-6-8-15/h4-11,21,26H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKJNZRLRCXIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2477051.png)
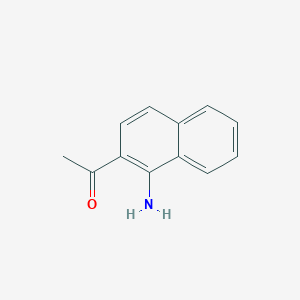
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2477058.png)
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2477059.png)
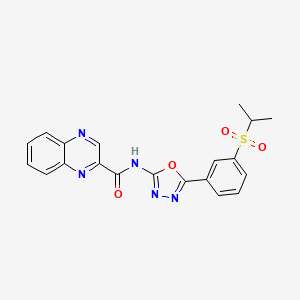
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2477062.png)
![2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2477065.png)
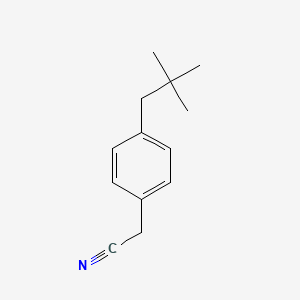
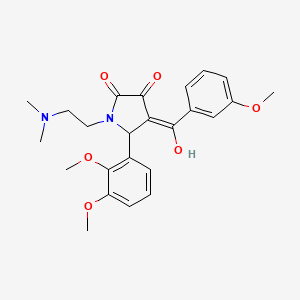
![4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2477070.png)
![4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B2477071.png)
![8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2477072.png)
![(2S)-2-[(4-fluorophenyl)amino]-3-methylbutanoic acid](/img/structure/B2477073.png)
